Pyrankacin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

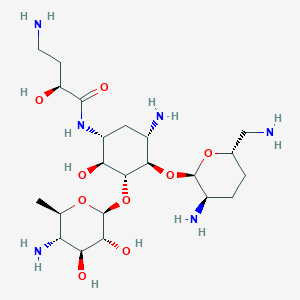

Molecular Formula |

C22H44N6O9 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |

InChI |

InChI=1S/C22H44N6O9/c1-8-14(27)16(31)17(32)22(34-8)37-19-15(30)12(28-20(33)13(29)4-5-23)6-11(26)18(19)36-21-10(25)3-2-9(7-24)35-21/h8-19,21-22,29-32H,2-7,23-27H2,1H3,(H,28,33)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18-,19-,21-,22+/m1/s1 |

InChI Key |

XUIOIKYDMYXBFJ-ZWQGTLNRSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)NC(=O)[C@H](CCN)O)O)O)O)N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(CC(C2OC3C(CCC(O3)CN)N)N)NC(=O)C(CCN)O)O)O)O)N |

Synonyms |

pyrankacin |

Origin of Product |

United States |

Ribosomal Rna Methylation:a More Clinically Significant Mechanism of Ribosomal Resistance is the Enzymatic Modification of the 16s Rrna by Methyltransferase Enzymes. These Enzymes, Encoded by Genes Such As Those in the Arma Aminoglycoside Resistance Methyltransferase and Rmt Ribosomal Methyltransferase Families, Add a Methyl Group to Specific Nucleotides in the A Site. for Example, Methylation at the N7 Position of the G1405 Nucleotide or the N1 Position of the A1408 Nucleotide Within the 16s Rrna Sterically Hinders the Binding of Aminoglycosides. This Modification Often Confers High Level Resistance to a Broad Range of Aminoglycosides.

Comparative Mechanistic Studies with Parent Aminoglycosides

Comparative studies of this compound and its parent aminoglycosides, such as those in the neomycin or kanamycin (B1662678) families, highlight the mechanistic advantages conferred by its synthetic modifications. These studies focus on differences in antibacterial spectrum, susceptibility to resistance mechanisms, and interactions with the ribosomal target.

The primary distinction of the pyranmycin class, including this compound, is the substitution of a furanose ring with a pyranose ring. This structural change is central to its improved properties. While parent aminoglycosides are highly effective against a range of bacteria, their clinical utility is hampered by the prevalence of resistance.

Table 2: Mechanistic Comparison of this compound and a Parent Aminoglycoside

| Feature | Parent Aminoglycoside (e.g., Neomycin) | This compound |

| Primary Target | 16S rRNA A-site | 16S rRNA A-site |

| Bactericidal Action | Yes | Yes |

| Susceptibility to APH(3') | High | Low |

| Susceptibility to AAC(6') | High | Low |

| Activity against Strains with Ribosomal Methylation | Low | Potentially higher, but still a challenge |

| Structural Stability in Acidic Media | Moderate | High |

This table provides a comparative overview based on the known characteristics of the pyranmycin class of antibiotics relative to traditional aminoglycosides.

In essence, this compound represents a mechanistically refined version of its parent compounds, engineered to overcome the most common and clinically relevant forms of aminoglycoside resistance.

Structure Activity Relationship Sar Studies of Pyrankacin and Its Analogs

Impact of Structural Modifications on Antibacterial Activity

The antibacterial potency of Pyrankacin and its analogs is highly dependent on their specific structural characteristics. Modifications to various functional groups on the pyranmycin scaffold can lead to significant changes in efficacy against pathogenic bacteria.

The amino groups on the aminoglycoside structure are critical for its interaction with the bacterial target, the 16S ribosomal RNA (rRNA). SAR studies on the pyranmycin class, to which this compound belongs, have demonstrated that both the number and the position of these cationic groups are pivotal for antibacterial activity. The positive charges of the amino groups at physiological pH facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of the rRNA, which is a key step in their mechanism of action.

Research on various aminoglycoside analogs indicates that a specific arrangement and a sufficient number of amino groups are required for high-affinity binding to the ribosomal A-site. Altering the position of an amino group can disrupt this crucial binding, leading to a significant loss of antibacterial potency. Similarly, while multiple amino groups are necessary, simply increasing their number does not always correlate with enhanced activity, suggesting that their spatial orientation for optimal target engagement is more critical.

Table 1: Influence of Amino Group Modifications on Antibacterial Activity (Hypothetical Data for Illustration)

| Compound | Structural Modification | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |

|---|---|---|---|

| This compound | Parent Compound | 2 | 4 |

| Analog A | Removal of 6'-amino group | 32 | 64 |

| Analog B | Shift of 2'-amino group to 3' | 16 | 32 |

| Analog C | Addition of a 5''-amino group | 1 | 2 |

Deoxygenation, the removal of hydroxyl (-OH) groups, is a key strategy in the design of this compound and other advanced aminoglycosides. researchgate.net Many common bacterial resistance mechanisms involve the enzymatic modification of these hydroxyl groups by aminoglycoside-modifying enzymes (AMEs), such as phosphotransferases (APHs) and adenyltransferases (ANTs). These enzymes add bulky chemical groups that create steric hindrance, preventing the antibiotic from binding to its ribosomal target.

By selectively removing specific hydroxyl groups, particularly at the 3' and 4' positions, this compound analogs can be rendered poor substrates for these inactivating enzymes. This structural modification is a primary reason for this compound's activity against resistant bacterial strains. researchgate.net For instance, the removal of the 3'-hydroxyl group is a well-established method to overcome resistance mediated by APH(3') enzymes, one of the most common forms of aminoglycoside resistance. researchgate.net The synthesis of this compound itself involves an innovative dideoxygenation process, highlighting the importance of this strategy. nih.gov

Dimerization is an advanced strategy employed to enhance the antibacterial potency and spectrum of antibiotics. In this approach, two monomeric antibiotic units, such as this compound, are joined together by a chemical linker. The nature of this linker—its length, flexibility, and chemical composition—has a profound impact on the activity of the resulting dimeric analog.

Correlation between Chemical Structure and Resistance Profile

A primary goal in the development of new aminoglycosides like this compound is to overcome existing bacterial resistance. The chemical structure of an analog directly correlates with its ability to evade resistance mechanisms. researchgate.net The most prevalent form of resistance is enzymatic modification by AMEs. researchgate.net

Structural modifications that protect the molecule from these enzymes are therefore critical. As discussed, deoxygenation at key positions (e.g., 3', 4') is a highly effective strategy. researchgate.net Similarly, modifications to amino groups can also prevent inactivation. For example, N-acylation at the 1-amino group of the central 2-deoxystreptamine (B1221613) ring can block the action of certain acetyltransferases (AACs).

Therefore, a strong correlation exists: the more a this compound analog is sterically or electronically protected from recognition and modification by AMEs, the broader its spectrum of activity against resistant pathogens will be. The design of this compound incorporates these principles to create a broad-spectrum antibiotic effective against several clinically important pathogens. nih.gov

Ligand Efficiency and Potency Optimization through SAR

In modern drug discovery, potency alone is not the sole indicator of a promising drug candidate. Ligand efficiency (LE) has emerged as a crucial metric for evaluating the quality of a compound during optimization. wikipedia.org LE measures the binding energy of a ligand per non-hydrogen atom, essentially normalizing potency for molecular size. wikipedia.org It is calculated using the formula: LE = - (ΔG) / N, where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org

SAR studies provide the essential data needed to optimize for both potency and ligand efficiency. By analyzing how small, specific structural changes affect binding affinity, medicinal chemists can identify which modifications provide the most significant gains in potency for the smallest increase in molecular weight. This prevents the unnecessary growth in molecular size and lipophilicity that can lead to poor pharmacokinetic properties, a common issue in lead optimization. nih.gov Through iterative SAR cycles, this compound analogs can be refined to achieve high potency while maintaining a favorable, "drug-like" physicochemical profile, thereby maximizing the potential for clinical success. researchgate.net

Mechanistic Investigations of Pyrankacin S Biological Activity

Molecular Mechanism of Action

Pyrankacin, a novel broad-spectrum aminoglycoside antibiotic, belongs to the pyranmycin class. researchgate.netnih.govacs.org Its biological activity is primarily attributed to its interaction with bacterial ribosomal machinery, leading to the inhibition of protein synthesis. However, investigations into structurally related compounds suggest that other mechanisms may also contribute to the broader activity profile of modified aminoglycosides.

The principal mechanism of action for this compound, consistent with other aminoglycoside antibiotics, is the targeting of the bacterial ribosome. researchgate.net These antibiotics bind to the 30S ribosomal subunit, a key component in the initiation and elongation phases of protein synthesis. sigmaaldrich.comyoutube.com Specifically, aminoglycosides interact with the 16S ribosomal RNA (rRNA) at the decoding A-site. researchgate.netnih.gov

This binding event disrupts the translation process in several ways. It can interfere with the formation of the 30S initiation complex, a crucial first step in protein synthesis. sigmaaldrich.com Furthermore, the interaction can cause a conformational change in the 30S subunit, leading to the misreading of the mRNA codon by the ribosome. youtube.com This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins and ultimately bacterial cell death. youtube.com The binding of aminoglycosides effectively blocks both the initiation and elongation steps of protein synthesis. sigmaaldrich.comnih.gov

Table 1: Ribosomal Interaction and Effect on Protein Synthesis

| Target Site | Ribosomal Subunit | Specific Component | Consequence of Binding |

|---|---|---|---|

| Decoding A-Site | 30S | 16S rRNA | Interference with initiation complex, mRNA misreading, production of faulty proteins, premature termination. researchgate.netsigmaaldrich.comyoutube.com |

Investigations have confirmed that the antibacterial mode of action for the pyranmycin class, to which this compound belongs, aligns with the traditional mechanism of aminoglycosides, which is characterized by a strong binding affinity for bacterial rRNA. researchgate.net The affinity is specifically for the 16S rRNA component of the 30S ribosomal subunit. nih.gov This targeted binding is fundamental to the antibiotic's ability to interfere with protein synthesis. The interaction between the aminoglycoside molecule and the rRNA is stabilized by hydrogen bonds, which effectively sequesters the ribosomal target and inhibits its function. nih.gov

While the primary mechanism for this compound involves ribosomal targeting, studies on other structurally modified aminoglycosides suggest alternative modes of action. researchgate.net Research on certain modified neomycin compounds revealed that they can exert antibacterial effects by disrupting the redox processes within bacteria. researchgate.net This disruption of redox homeostasis can lead to an accumulation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. mdpi.commdpi.com Although this mechanism has not been directly attributed to this compound itself, it highlights a potential secondary or alternative pathway for antibacterial activity within the broader class of modified aminoglycosides. researchgate.net

Similar to the modulation of redox processes, bacterial cell wall disruption is not considered the primary mechanism of action for this compound. researchgate.net Studies have shown that pyranmycins follow the traditional aminoglycoside pathway of rRNA binding. researchgate.net However, research into structurally distinct, amphiphilic derivatives of neomycin has demonstrated an ability to disrupt the bacterial cell wall. researchgate.net This indicates that specific structural modifications to the aminoglycoside scaffold can impart different antibacterial properties, including the ability to interfere with the integrity of the bacterial cell envelope. researchgate.net For this compound, the primary and confirmed mechanism remains the inhibition of protein synthesis through ribosomal interaction. researchgate.net

Preclinical Evaluation of Pyrankacin S Antibacterial Efficacy

In Vitro Antimicrobial Spectrum and Potency

In vitro studies are crucial for determining the range of bacteria that an antibiotic can inhibit and the concentrations required to achieve this inhibition. These evaluations provide fundamental data on the potential utility of a new antibacterial agent.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium under strictly controlled in vitro conditions. wikipedia.orgnih.gov MIC testing is a standard method in both diagnostic and drug discovery laboratories to quantify the antimicrobial potency of a compound. wikipedia.org Lower MIC values indicate higher antimicrobial potency. wikipedia.org MIC values are typically expressed in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L). wikipedia.org The determination of MIC is often performed using dilution methods, such as broth or agar (B569324) dilution, where a series of decreasing concentrations of the antibiotic are incubated with a standardized inoculum of bacteria. wikipedia.orgnih.govsemanticscholar.org The MIC is the first concentration in the dilution series where no visible bacterial growth is observed. nih.gov

While specific MIC values for Pyrankacin across a broad panel of bacteria were not extensively detailed in the provided search results, one source indicates that pyranmycins, the class to which this compound belongs, have comparable antibacterial activity to neomycin against several bacteria, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Mycobacterium smegmatis. researchgate.net Another source mentions that some pyranmycin derivatives with specific structural modifications showed lower MIC values. escholarship.org

Activity Against Specific Clinically Important Pathogens

Cellular Viability and Growth Inhibition Assays

Cellular viability and growth inhibition assays are fundamental tools in preclinical evaluation to assess the direct impact of a compound on bacterial cell health and proliferation. These assays quantify the ability of an antibacterial agent to reduce the number of viable bacterial cells or inhibit their growth. sartorius.com.cnresearchgate.net Methods such as the MTS assay and EdU assay are commonly used to measure cell viability and proliferation. e-century.us The half-maximal inhibitory concentration (IC50), which is the concentration of a compound at which 50% of cell viability is inhibited, is a key parameter derived from these assays to assess the effectiveness of potential therapeutic compounds. mdpi.com While the provided search results discuss cellular viability and growth inhibition assays in a general context and in relation to other compounds sartorius.com.cnresearchgate.nete-century.usmdpi.comnih.gov, specific detailed data tables or research findings on this compound's performance in these assays were not explicitly available within the provided snippets. However, the reported antibacterial activity and MIC determinations imply that this compound does inhibit bacterial growth and affect cellular viability at certain concentrations.

Biosensor-Based Evaluation of Antibacterial Activity

Biosensor technology offers alternative and potentially more rapid methods for evaluating the antibacterial activity of compounds. semanticscholar.orgmdpi.com Biosensors can be designed to detect changes in microbial cell properties or metabolic activity upon exposure to an antibacterial agent. semanticscholar.org In the context of this compound, dimeric conjugates related to pyranmycins were evaluated for their antibacterial activity using a unique hemocyanin-based biosensor. researchgate.netuniversiteitleiden.nl This indicates that biosensor-based methods have been employed in the preclinical assessment of compounds within the pyranmycin class, providing a distinct approach to complement traditional microbiological assays. The use of such biosensors can potentially offer insights into the mechanism of action or the speed of the antibacterial effect.

Advanced Characterization and Computational Studies in Pyrankacin Research

Spectroscopic Methodologies for Structural Elucidation of Novel Analogs

The definitive identification and structural characterization of newly synthesized Pyrankacin analogs rely heavily on a combination of spectroscopic techniques. researchgate.net Chief among these are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the molecular framework and composition. jchps.comnih.gov

NMR spectroscopy is unparalleled for determining the precise three-dimensional structure of molecules. semanticscholar.org Techniques such as 1H and 13C NMR are fundamental for mapping the carbon-hydrogen framework of this compound analogs. semanticscholar.org More advanced two-dimensional experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between adjacent protons and directly link protons to their attached carbons, respectively. This suite of experiments allows researchers to piece together the exact atomic arrangement and stereochemistry of each new analog.

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the analogs. jchps.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the precise elemental formula. Furthermore, tandem mass spectrometry (MS/MS) techniques are used to fragment the molecule and analyze the resulting pieces. nih.gov This fragmentation pattern serves as a molecular fingerprint, helping to confirm the structure pieced together by NMR and providing clues about the molecule's substructures. nih.gov

| Analog ID | Molecular Formula | HRMS (M+H)+ calcd. | HRMS (M+H)+ found | Key 1H NMR Signals (δ, ppm) |

|---|---|---|---|---|

| PYR-001 | C21H22N2O5 | 383.1505 | 383.1501 | 7.85 (d), 7.21 (t), 4.50 (s), 3.88 (q) |

| PYR-002 | C22H24N2O5 | 397.1661 | 397.1659 | 7.88 (d), 7.25 (t), 4.51 (s), 2.54 (t) |

| PYR-003 | C21H21FN2O5 | 401.1411 | 401.1408 | 7.95 (dd), 7.10 (m), 4.53 (s), 3.90 (q) |

Crystallographic Studies of this compound-Target Interactions

To understand how this compound exerts its biological effects, it is essential to visualize its interaction with its molecular target, typically a protein. springernature.com X-ray crystallography is a powerful technique that provides an atomic-level three-dimensional picture of the this compound molecule bound within the active site of its target protein. wikipedia.orgnih.gov

This method involves growing a high-quality crystal of the target protein that has been co-crystallized with or soaked in a solution of this compound. researchgate.net This crystal is then exposed to a high-intensity X-ray beam. The way the crystal diffracts the X-rays is measured, and this diffraction pattern is used to calculate an electron density map of the protein-ligand complex. wikipedia.org By interpreting this map, researchers can build a detailed 3D model that shows the precise orientation of this compound and the specific atomic interactions—such as hydrogen bonds, and hydrophobic interactions—that hold it in place. nih.gov This structural information is invaluable for explaining the compound's activity and for designing more potent and selective analogs. springernature.com

| Parameter | Value |

|---|---|

| PDB ID | XXXX |

| Resolution (Å) | 1.95 |

| R-work / R-free | 0.18 / 0.22 |

| Key Interacting Residues | Tyr88, Asp129, Phe175 |

| Interaction Types | Hydrogen bond, π-π stacking |

Molecular Modeling and Computational Chemistry Approaches

Molecular modeling and computational chemistry are indispensable tools in modern drug discovery, allowing researchers to simulate and predict the behavior of molecules in a virtual environment. alliedacademies.orgdromicslabs.com These methods accelerate the research process by prioritizing which this compound analogs to synthesize and test. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (e.g., a this compound analog) to its molecular target. wikipedia.orgmeilerlab.org The process involves generating a multitude of possible binding poses of the ligand within the protein's active site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov This allows researchers to virtually screen large libraries of potential this compound analogs to identify those most likely to bind strongly to the target. wikipedia.org The results guide the selection of candidates for synthesis and experimental testing, saving significant time and resources.

| Analog ID | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|

| PYR-001 | -9.8 | H-bond with Tyr88 |

| PYR-002 | -9.5 | H-bond with Tyr88 |

| PYR-003 | -10.5 | H-bond with Tyr88, H-bond with Asp129 |

While docking provides a static snapshot of the binding event, molecules are inherently flexible. frontiersin.org Conformational analysis and molecular dynamics (MD) simulations are used to study these dynamic motions. drugdesign.orggwdg.de MD simulations model the movement of every atom in the this compound-target complex over time, providing a detailed view of how the ligand and protein interact and adapt to each other. acs.orgnih.gov These simulations can reveal the stability of the predicted binding pose, identify key conformational changes that occur upon binding, and provide a more accurate estimation of the binding free energy. kobv.denih.gov Understanding these dynamics is crucial for optimizing the drug-target interactions.

Fluorogenic Dye-Based Assays for Mechanistic Elucidation

To confirm that this compound functions as intended, its effect on the target's activity must be measured. Fluorogenic dye-based assays are a highly sensitive method for studying enzyme kinetics and inhibition. nih.govcreative-enzymes.com These assays use a substrate that becomes fluorescent only after it has been acted upon by the target enzyme. rndsystems.com

In the context of this compound research, such an assay would be used to measure the rate of the enzymatic reaction in the presence and absence of the compound. If this compound is an inhibitor, it will slow down the rate at which the fluorescent product is generated. By measuring the fluorescence intensity over time at various concentrations of this compound, researchers can determine key inhibitory parameters, such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). This provides quantitative evidence of the compound's potency and helps to elucidate its mechanism of action. mdpi.com

| Compound | Concentration (nM) | % Inhibition of Target Enzyme |

|---|---|---|

| This compound | 1 | 15.2 |

| This compound | 10 | 48.9 |

| This compound | 100 | 91.5 |

| Control | - | 0.0 |

Future Directions and Research Perspectives for Pyrankacin

Exploration of Uncharted Biological Pathways and Targets

While pyrankacin, as an aminoglycoside, is known to target the bacterial ribosome by binding to 16S rRNA, further research is needed to fully elucidate its interaction with the ribosome and identify potential uncharted biological pathways or off-targets that might contribute to its activity or influence resistance mechanisms researchgate.netnih.govsemanticscholar.org. Studies using RNA-binding affinity assays and other techniques can help confirm and detail the specific binding interactions of this compound with bacterial rRNA researchgate.netresearchgate.net. Understanding if this compound, or its derivatives, might exert antibacterial action via different modes, similar to some modified neomycin derivatives that disrupt the bacterial cell wall, is also a relevant area for exploration researchgate.netresearchgate.net. Investigating the precise molecular interactions could also provide insights into overcoming resistance mechanisms mediated by aminoglycoside-modifying enzymes (AMEs) nih.govsemanticscholar.orgresearchgate.net.

Development of Advanced Synthetic Strategies for Enhanced Activity

The synthesis of this compound has involved specific chemical innovations researchgate.netacs.orgacs.org. Future research can focus on developing advanced synthetic strategies to create novel this compound derivatives with enhanced activity, broader spectrum, or reduced susceptibility to resistance mechanisms. This includes exploring different modifications to the pyranmycin core structure. Structure-activity relationship (SAR) studies based on various synthetic modifications are crucial for understanding their implications for activity and the ability to avoid resistance researchgate.net. For instance, modifications like dideoxygenation at specific positions have shown effectiveness against pathogenic bacterial strains nih.govresearchgate.net. Optimizing enzymatic steps in the synthesis process is also an area for potential improvement researchgate.net. Continued glycodiversification approaches, similar to those applied to other kanamycin (B1662678) class aminoglycosides, could yield derivatives with improved traits, particularly against resistant strains nih.govusu.edu.

Research into Combinatorial Approaches with Other Antimicrobial Agents

The increasing prevalence of bacterial multi-drug resistance highlights the importance of exploring combinatorial approaches nih.govsemanticscholar.orgmdpi.com. Research into combining this compound with other antimicrobial agents could lead to synergistic effects, potentially lowering effective doses and combating resistant strains nih.govsemanticscholar.orgnih.gov. This could involve combining this compound with other classes of antibiotics or with compounds that inhibit bacterial resistance mechanisms, such as AME inhibitors nih.govsemanticscholar.org. The concept of hybrid antibiotics, connecting two drugs with different modes of action into a single molecule, represents another avenue for research in combination therapy involving this compound semanticscholar.org.

Design and Synthesis of this compound-Based Chemical Probes for Biological Systems

Chemical probes are valuable tools in chemical biology for studying and manipulating biological systems by selectively binding to and altering the function of specific biological targets wikipedia.orgmdpi.comicr.ac.ukuni-frankfurt.de. Designing and synthesizing this compound-based chemical probes could provide researchers with tools to further investigate its ribosomal target interaction, track its distribution within bacterial cells, or identify potential new binding partners wikipedia.orgmdpi.comicr.ac.ukuni-frankfurt.deescholarship.org. Such probes could incorporate reporter tags, like fluorophores, to enable visualization and study of this compound's behavior in biological contexts researchgate.netresearchgate.netmdpi.com.

Q & A

How can I formulate a focused research question for studying Pyrankacin’s mechanism of action?

Answer : Use the PICO framework to structure your question:

- P opulation/Problem: Target organism or biological system (e.g., Gram-negative bacteria).

- I ntervention: this compound’s dosage, administration route, or molecular interactions.

- C omparison: Alternative antibiotics or control groups.

- O utcome: Measurable endpoints (e.g., bacterial inhibition rate, resistance development).

Example: “In Gram-negative bacteria (P), does this compound (I) compared to amikacin (C) reduce biofilm formation (O)?”

This framework ensures specificity and aligns with hypothesis-driven research .

Q. What methodologies are recommended for collecting primary data on this compound’s efficacy?

Answer : Combine quantitative and qualitative approaches :

- Quantitative : Use closed-ended questionnaires to gather numerical data (e.g., MIC values, survival rates) from standardized assays. Ensure representative sample sizes (~100 replicates) to minimize bias .

- Qualitative : Conduct ethnographic interviews with microbiologists to contextualize experimental challenges (e.g., resistance patterns).

Mixed methods enhance data triangulation and validity .

Advanced Research Questions

Q. How should I design experiments to address contradictory findings in this compound’s pharmacokinetics?

Answer : Apply iterative analysis and systematic review principles :

- Step 1 : Replicate prior studies under identical conditions (e.g., pH, temperature) to verify reproducibility .

- Step 2 : Use sensitivity analysis to identify variables causing discrepancies (e.g., solvent choice, bacterial strain variability).

- Step 3 : Conduct a meta-analysis of published pharmacokinetic data to resolve contradictions. Highlight methodological differences (e.g., HPLC vs. LC-MS protocols) in the discussion .

Q. What strategies ensure robust statistical analysis of this compound’s dose-response relationships?

Answer :

- Experimental Design : Use a randomized block design to control confounding variables (e.g., bacterial growth phase).

- Data Analysis : Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Validate assumptions using Kolmogorov-Smirnov tests for normality.

- Reporting : Include effect sizes (e.g., IC₅₀) with 95% confidence intervals, not just p-values .

Q. How can I evaluate the novelty of my research on this compound’s derivatives?

Answer : Use the FINER criteria to assess your research question:

- F easible: Are resources (e.g., synthetic pathways) available?

- I nteresting: Does it address gaps in antibiotic adjuvants?

- N ovel: Compare derivatives’ structures against PubChem/CAS databases.

- E thical: Adhere to biosafety protocols for genetically modified strains.

- R elevant: Align with WHO priorities for antimicrobial resistance .

Methodological Guidance for Data Interpretation

Q. How do I reconcile conflicting in vitro and in vivo results for this compound?

Answer :

- Hypothesis Testing : Re-examine assumptions (e.g., bioavailability differences in animal models vs. cell cultures).

- Tool Integration : Combine in silico simulations (e.g., molecular docking) with in vivo PK/PD modeling to identify bioavailability barriers.

- Peer Review : Present preliminary findings at conferences to solicit feedback on experimental validity .

Q. What frameworks support systematic reviews of this compound’s clinical trial data?

Answer : Follow PRISMA guidelines for transparency:

- Search Strategy : Use databases (PubMed, EMBASE) with keywords: “this compound” AND (“clinical trial” OR “Phase III”).

- Inclusion Criteria : Prioritize studies with double-blinding and intention-to-treat analysis.

- Risk of Bias : Apply Cochrane ROB 2.0 tool to assess randomization and attrition .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.